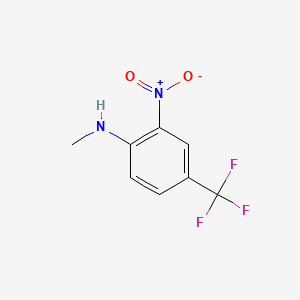

N-Methyl-2-nitro-4-(trifluoromethyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-2-nitro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c1-12-6-3-2-5(8(9,10)11)4-7(6)13(14)15/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNTLWKOCTHOISL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066568 | |

| Record name | Benzenamine, N-methyl-2-nitro-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20200-22-0 | |

| Record name | N-Methyl-2-nitro-4-(trifluoromethyl)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20200-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-2-nitro-4-trifluoromethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020200220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N-methyl-2-nitro-4-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N-methyl-2-nitro-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-2-nitro-4-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL-2-NITRO-4-TRIFLUOROMETHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36F275E33M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Methyl-2-nitro-4-(trifluoromethyl)aniline CAS number

An In-depth Technical Guide to N-Methyl-2-nitro-4-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physical properties, a representative synthesis protocol, potential applications in drug development, and essential safety and handling information.

Chemical Identity and Properties

This compound is a substituted aniline compound. Its unique structure, featuring a trifluoromethyl group, a nitro group, and an N-methyl group on the aniline backbone, makes it a compound of interest for various chemical syntheses.

CAS Number: 20200-22-0[1][2][3]

Synonyms:

-

BUTTPARK 45\09-97[4]

-

N-Methyl-2-nitro-4-(trifluoromethyl)benzenamine[4]

-

N-Methyl-N-[2-nitro-4-(trifluoromethyl)-phenyl]amine[4]

A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H7F3N2O2 | [1][2] |

| Molecular Weight | 220.15 g/mol | [1][2] |

| Melting Point | 73-75 °C | [1] |

| Boiling Point | 262.1 ± 40.0 °C (Predicted) | [1] |

| Density | 1.427 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | -3.14 ± 0.25 (Predicted) | [1] |

| Storage Temperature | Room Temperature, Sealed in dry, Keep in dark place | [1] |

Synthesis Protocol

Experimental Protocol: Synthesis of N-methyl-4-nitro-2-(trifluoromethyl)aniline [5]

-

Reactants:

-

3-nitrobenzotrifluoride (1.91 g, 10 mmol)

-

N,N'-dimethylurea (1.76 g, 20 mmol)

-

Sodium hydroxide (microbeads) (1.2 g, 30 mmol)

-

Dimethyl sulfoxide (DMSO) (30 ml)

-

-

Procedure:

-

The reactants are combined and heated to 50°C.

-

The reaction mixture is stirred for 4 hours while passing an airstream through it.

-

After the reaction period, the mixture is diluted with ethyl acetate.

-

The organic phase is washed repeatedly with a saturated soda solution.

-

The organic phase is then dried over sodium sulfate.

-

The solvent is removed to yield the crude product.

-

-

Purification:

-

The crude product can be recrystallized from ethanol to improve purity.

-

The logical workflow for this synthesis is depicted in the following diagram.

Caption: Figure 1: General Synthesis Workflow

Potential Applications in Drug Development

Trifluoromethylated aniline derivatives are important intermediates in the synthesis of pharmaceuticals.[6] For example, 4-Nitro-3-trifluoromethyl aniline is a key intermediate in the production of flutamide, a nonsteroidal antiandrogen drug used in the treatment of prostate cancer.[7][8] The trifluoromethyl group is crucial in modern drug design as it can improve a compound's lipophilicity, solubility, stability, and binding to target molecules.[6]

Given its structural similarities to these pharmacologically relevant intermediates, this compound could potentially serve as a building block in the synthesis of novel therapeutic agents. Its reactive sites could be targeted for further chemical modifications to develop new drug candidates. The general role of such a compound in a drug discovery pipeline is illustrated below.

Caption: Figure 2: Role in Drug Discovery

Safety and Handling

Based on Material Safety Data Sheets (MSDS) for closely related nitro- and trifluoromethyl-anilines, this class of compounds should be handled with care. The following is a summary of general safety precautions.

Table 2: General Safety and Handling Precautions

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection.[9] A NIOSH/MSHA-approved respirator may be necessary if exposure limits are exceeded or if irritation occurs.[9] |

| Engineering Controls | Use only outdoors or in a well-ventilated area. Facilities should be equipped with an eyewash station and a safety shower.[10] |

| Handling | Avoid breathing dust, vapor, mist, or gas.[10] Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke when using this product. |

| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container.[9][10] Store locked up. |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention if irritation persists.[9] |

| First Aid (Skin) | Wash with plenty of soap and water. Take off contaminated clothing and wash before reuse. Get medical advice if irritation occurs.[9] |

| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. |

| First Aid (Ingestion) | Rinse mouth. Immediately call a poison center or doctor. |

The following diagram outlines the standard procedure for handling a chemical spill of this nature.

Caption: Figure 3: Spill Response Workflow

References

- 1. This compound CAS#: 20200-22-0 [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 20200-22-0 [amp.chemicalbook.com]

- 4. This compound CAS#: 20200-22-0 [amp.chemicalbook.com]

- 5. N-Methyl-4-nitro-2-(trifluoroMethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 6. jelsciences.com [jelsciences.com]

- 7. Page loading... [wap.guidechem.com]

- 8. guidechem.com [guidechem.com]

- 9. fishersci.com [fishersci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Technical Guide to the Physical Properties of N-Methyl-2-nitro-4-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of N-Methyl-2-nitro-4-(trifluoromethyl)aniline, a chemical intermediate of interest in various research and development applications. The information is presented to facilitate easy access and comparison, with detailed methodologies for key experimental determinations.

Core Physical and Chemical Properties

This compound is a solid organic compound, appearing as a light yellow to yellow substance.[1] Key identifiers for this compound are:

-

Synonyms: N-Methyl-2-nitro-4-(trifluoromethyl)benzenamine, 4-(Methylamino)-3-nitrobenzotrifluoride.[1]

Quantitative Data Summary

The known physical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted based on computational models.

| Property | Value | Source |

| Melting Point | 73-75 °C | [1][3][4] |

| Boiling Point | 262.1 ± 40.0 °C (Predicted) | [1][3][4] |

| Density | 1.427 ± 0.06 g/cm³ (Predicted) | [1][3] |

| pKa | -3.14 ± 0.25 (Predicted) | [1] |

| Appearance | Light yellow to yellow Solid | [1] |

| Storage Temp. | Room Temperature, Sealed in Dry, Keep in Dark | [1] |

Experimental Protocols

While specific experimental reports for determining the physical properties of this compound are not publicly detailed, the following are generalized, standard laboratory protocols that would be employed for such characterizations.

3.1 Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity for a crystalline solid.[1] A pure compound typically exhibits a sharp melting point range of 0.5-1.0°C.

-

Sample Preparation: The solid sample must be completely dry and finely powdered to ensure efficient and reproducible heat transfer.[1]

-

Apparatus: A melting point apparatus (e.g., Mel-Temp or Thiele tube) and thin-walled capillary tubes (sealed at one end) are required.

-

Procedure:

-

A small amount of the powdered sample is packed into the capillary tube to a height of 1-2 mm.[5]

-

The capillary tube is placed in the heating block of the apparatus alongside a thermometer.

-

A rapid heating rate (e.g., 10-20°C/min) is used initially to determine an approximate melting range.[6]

-

A second, fresh sample is then heated rapidly to about 15-20°C below the approximate melting point.[6]

-

The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium.[5]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

3.2 Boiling Point Determination (Thiele Tube Method)

For determining the boiling point of a liquid, especially with small sample quantities, the Thiele tube method is common.[7]

-

Apparatus: A Thiele tube, mineral oil, a small test tube (fusion tube), a capillary tube (sealed at one end), a thermometer, and a heat source are needed.

-

Procedure:

-

A few milliliters of the liquid are placed into the small test tube.

-

The capillary tube is placed inside the test tube with its open end submerged in the liquid.[2]

-

The test tube assembly is attached to the thermometer and immersed in the Thiele tube containing mineral oil.[7]

-

The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will escape as a slow stream of bubbles.

-

Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube.[2] This indicates the liquid's vapor pressure has exceeded the external pressure.

-

The heat source is removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[7]

-

3.3 Density Determination (Displacement Method)

The density of an insoluble solid can be determined using the principle of fluid displacement.

-

Apparatus: An analytical balance and a graduated cylinder are required.

-

Procedure:

-

A known mass of the solid sample is measured using the analytical balance.[8]

-

A graduated cylinder is partially filled with a liquid in which the solid is insoluble (e.g., water, if appropriate), and the initial volume is recorded.

-

The weighed solid is carefully submerged in the liquid in the graduated cylinder.

-

The new volume is recorded. The difference between the final and initial volumes represents the volume of the solid.[9]

-

The density is calculated by dividing the mass of the solid by its determined volume (Density = Mass / Volume).[8]

-

Experimental Workflow Visualization

The following diagram illustrates a standard workflow for determining the melting point of a solid compound using a modern digital apparatus, a common procedure in chemical research.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. byjus.com [byjus.com]

- 5. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry-online.com [chemistry-online.com]

- 9. kbcc.cuny.edu [kbcc.cuny.edu]

Spectroscopic Characterization of N-Methyl-2-nitro-4-(trifluoromethyl)aniline: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for N-Methyl-2-nitro-4-(trifluoromethyl)aniline (CAS No. 20200-22-0), a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a centralized resource for its spectroscopic properties. Due to the limited availability of public experimental spectra for this specific molecule, this guide combines predicted data with spectral information from closely related analogs to provide a robust analytical profile.

Chemical and Physical Properties

This compound is a solid, light yellow to yellow compound with a molecular formula of C₈H₇F₃N₂O₂ and a molecular weight of 220.15 g/mol . Key physical properties are summarized below.

| Property | Value |

| Molecular Formula | C₈H₇F₃N₂O₂ |

| Molecular Weight | 220.15 g/mol |

| Melting Point | 73-75 °C |

| Boiling Point (Predicted) | 262.1 ± 40.0 °C |

| Density (Predicted) | 1.427 ± 0.06 g/cm³ |

| pKa (Predicted) | -3.14 ± 0.25 |

Predicted and Analog-Based Spectral Data

The following sections present the expected spectral characteristics of this compound based on computational predictions and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise experimental NMR data for this compound is not widely published. The predicted chemical shifts are based on the analysis of its structural analogs, such as 2-nitro-4-(trifluoromethyl)aniline and N-methyl-2-nitroaniline.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl group. The electron-withdrawing effects of the nitro and trifluoromethyl groups will cause the aromatic protons to appear in the downfield region.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 7.0 - 8.5 | Multiplet |

| N-CH₃ | ~3.0 | Singlet (or Doublet if coupled to NH) |

| NH | Broad singlet |

¹³C NMR (Carbon NMR): The carbon spectrum will reflect the electronic environment of each carbon atom. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling.

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic C-CF₃ | 120 - 130 (quartet) |

| Aromatic C-NO₂ | ~145 |

| Other Aromatic C | 110 - 140 |

| N-CH₃ | ~30 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| N-O Stretch (Nitro) | 1500 - 1550 (asymmetric), 1335 - 1385 (symmetric) |

| C-F Stretch | 1000 - 1400 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, Electron Ionization (EI) is a suitable method.

| Ion | Predicted m/z | Notes |

| [M]⁺ | 220.05 | Molecular Ion |

| [M-NO₂]⁺ | 174.06 | Loss of nitro group |

| [M-CH₃]⁺ | 205.04 | Loss of methyl group |

Experimental Protocols

The following are generalized protocols for acquiring the spectral data for a solid organic compound like this compound.

NMR Spectroscopy Sample Preparation

-

Dissolution: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Filtration: To remove any particulate matter, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube.

-

Final Volume: Ensure the final volume of the solution in the NMR tube is sufficient to cover the detection coils of the spectrometer, typically a height of about 4-5 cm.

-

Capping and Labeling: Cap the NMR tube and label it clearly.

IR Spectroscopy Sample Preparation (Thin Solid Film)

-

Solution Preparation: Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a volatile solvent such as methylene chloride or acetone.

-

Deposition: Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.

-

Analysis: Mount the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Volatilization: The sample is heated under vacuum to promote volatilization.

-

Ionization: In the ionization chamber, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion ([M]⁺) and various fragment ions.

-

Analysis: The ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a novel or synthesized chemical compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Synthesis Pathway for N-Methyl-2-nitro-4-(trifluoromethyl)aniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust two-step synthesis pathway for N-Methyl-2-nitro-4-(trifluoromethyl)aniline, a key intermediate in various chemical and pharmaceutical research applications. The synthesis involves the initial formation of 2-nitro-4-(trifluoromethyl)aniline followed by a selective N-methylation. The protocols provided are based on established and patented methodologies, ensuring reliability and high yield.

Step 1: Synthesis of 2-nitro-4-(trifluoromethyl)aniline

The initial step focuses on the amination of 4-chloro-3-nitro-benzotrifluoride to produce the intermediate, 2-nitro-4-(trifluoromethyl)aniline. This procedure is adapted from the process described in patent EP0381010A2.[1]

Experimental Protocol:

-

Reaction Setup: A 5-liter steel autoclave is charged with 640 g (2.85 mol) of 4-chloro-3-nitro-benzotrifluoride and 1250 g of a 22% aqueous ammonia solution (16.2 mol of ammonia).

-

Addition of Ammonia: The autoclave is sealed, and an additional 114 g (6.7 mol) of ammonia is introduced from a pressure vessel with stirring at room temperature.

-

Reaction Conditions: The reaction mixture is heated to 115°C and maintained at this temperature for 6 hours. During this period, the internal pressure will reach approximately 11 bar.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the pressure is released. The resulting suspension, containing the crystalline product in the mother liquor, is discharged.

-

Isolation and Purification: The product is isolated by filtration. The filter cake is washed twice with 300 ml of water and subsequently dried. This process yields 581 g of 2-nitro-4-(trifluoromethyl-aniline).

Quantitative Data:

| Parameter | Value |

| Starting Material | 4-chloro-3-nitro-benzotrifluoride |

| Moles of Starting Material | 2.85 mol |

| Reagent | Aqueous Ammonia (22%) and Gaseous Ammonia |

| Reaction Temperature | 115°C |

| Reaction Time | 6 hours |

| Pressure | 11 bar |

| Product Yield | 581 g (99% of theory) |

| Product Purity (HPLC) | >98% |

| Melting Point | 106 - 107°C |

Step 2: N-methylation of 2-nitro-4-(trifluoromethyl)aniline

The second step involves the selective mono-N-methylation of the previously synthesized 2-nitro-4-(trifluoromethyl)aniline. The following protocol is based on the general method for N-monomethylating nitroanilines using formaldehyde and sulfuric acid, as detailed in patent US3591638A.[2] This method is particularly effective for electron-deficient anilines.

Experimental Protocol:

-

Dissolution: The 2-nitro-4-(trifluoromethyl)aniline is dissolved in concentrated sulfuric acid. The molar ratio of sulfuric acid to the aniline should be in the range of 5 to 20:1.

-

Addition of Methylating Agent: Formaldehyde or paraformaldehyde is added to the solution. The molar ratio of formaldehyde (or paraformaldehyde) to the aniline should be between 3 and 10:1 to ensure mono-methylation and prevent the formation of tertiary amines.[2]

-

Reaction Conditions: The mixture is heated to a temperature between 50°C and 100°C and maintained until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled and then carefully poured onto ice.

-

Neutralization and Isolation: The acidic solution is neutralized with a base (e.g., sodium hydroxide or ammonia solution) to precipitate the crude N-methylated product. The precipitate is then collected by filtration.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Quantitative Data:

| Parameter | Value |

| Starting Material | 2-nitro-4-(trifluoromethyl)aniline |

| Methylating Agent | Formaldehyde or Paraformaldehyde |

| Solvent/Reagent | Concentrated Sulfuric Acid |

| Molar Ratio (HCHO:Aniline) | 3-10 : 1 |

| Molar Ratio (H₂SO₄:Aniline) | 5-20 : 1 |

| Reaction Temperature | 50 - 100°C |

| Product | This compound |

| Expected Purity | High (after recrystallization) |

Synthesis Workflow

The following diagram illustrates the two-step synthesis pathway from the starting material to the final product.

References

N-Methyl-2-nitro-4-(trifluoromethyl)aniline: A Technical Review for Drug Development Professionals

An In-depth Guide to the Synthesis, Physicochemical Properties, and Potential Biological Activities of a Key Research Compound

Introduction

N-Methyl-2-nitro-4-(trifluoromethyl)aniline is an aromatic organic compound featuring a trifluoromethyl group, a nitro group, and an N-methylated amine on a benzene core. This unique combination of functional groups makes it a compound of significant interest in medicinal chemistry and drug development. The electron-withdrawing nature of the trifluoromethyl and nitro groups, coupled with the alterations in lipophilicity and metabolic stability conferred by these moieties, suggests a high potential for biological activity. While extensive research on this specific molecule is not widely published, this technical guide provides a comprehensive overview of its known properties and infers its potential applications based on data from structurally related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is a solid at room temperature with a melting point in the range of 73-75 °C.[1] Its chemical structure and key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C8H7F3N2O2 | [2] |

| Molecular Weight | 220.15 g/mol | [2] |

| CAS Number | 20200-22-0 | |

| Melting Point | 73-75 °C | [1] |

| Boiling Point | 262.1 °C (Predicted) | [1] |

| Density | 1.427 g/cm³ (Predicted) | [1] |

| pKa | -3.14 (Predicted) | [1] |

| Appearance | Solid |

Synthesis

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Nitro-4-(trifluoromethyl)aniline (Precursor)

A process for the preparation of 2-nitro-4-trifluoromethylaniline has been described in patent literature.[3] This method involves the reaction of 4-chloro-3-nitro-benzotrifluoride with excess aqueous ammonia at elevated temperatures.

-

Materials: 4-chloro-3-nitro-benzotrifluoride, aqueous ammonia, copper catalyst (optional).

-

Procedure:

-

4-chloro-3-nitro-benzotrifluoride is reacted with an excess of aqueous ammonia.

-

The reaction is carried out at a temperature range of 80 to 150 °C.

-

A copper catalyst may be used to facilitate the reaction.

-

The product, 2-nitro-4-trifluoromethylaniline, is isolated and purified. High yields (>98%) and purity have been reported for this type of reaction.[3]

-

Step 2: N-Methylation of 2-Nitro-4-(trifluoromethyl)aniline

While a specific protocol for the N-methylation of 2-nitro-4-(trifluoromethyl)aniline is not available, a general method for the N-methylation of a positional isomer, 3-nitrobenzotrifluoride, to N-methyl-4-nitro-2-trifluoromethylaniline has been reported and can be adapted.[4]

-

Materials: 2-nitro-4-(trifluoromethyl)aniline, N,N'-dimethylurea, sodium hydroxide, dimethyl sulfoxide (DMSO), ethyl acetate, saturated soda solution, sodium sulfate.

-

Procedure:

-

A mixture of 2-nitro-4-(trifluoromethyl)aniline and N,N'-dimethylurea is heated in DMSO.

-

Sodium hydroxide is added, and the reaction is stirred at an elevated temperature for several hours.

-

After cooling, the mixture is diluted with ethyl acetate and washed with a saturated soda solution.

-

The organic phase is dried over sodium sulfate and the solvent is removed to yield the crude product.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol.

-

Potential Biological Activities

Direct studies on the biological activity of this compound are limited.[2] However, the known activities of structurally similar compounds, particularly other trifluoromethylanilines and nitroanilines, suggest that this molecule may possess significant antimicrobial and anticancer properties.[2][5][6][7]

Antimicrobial Activity

Derivatives of trifluoromethylaniline have demonstrated notable activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Vibrio parahaemolyticus.[5][7][8] The trifluoromethyl group is thought to enhance lipophilicity, which may facilitate the disruption of bacterial membranes.[7]

Table of Antimicrobial Activities of Related Compounds

| Compound/Analog | Bacterial Strain | MIC (µg/mL) |

| Pyrazole derivative with 4-(trifluoromethyl)phenyl moiety | MRSA | 3.12 |

| 4-amino-3-chloro-5-nitrobenzotrifluoride | Vibrio parahaemolyticus | 100 |

| 2-iodo-4-trifluoromethylaniline | Vibrio parahaemolyticus | 50 |

Note: This data is from studies on related compounds and is intended to suggest potential activity for this compound.[7]

Anticancer Activity

Numerous trifluoromethyl-containing aniline derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[9] The presence of the trifluoromethyl group can enhance metabolic stability and cellular uptake, contributing to their potential as anticancer agents.

Table of Cytotoxic Activities of Related Compounds

| Compound ID | Cancer Cell Line | IC50 (µM) |

| 4-anilinoquinazoline derivative | A431 (Skin Carcinoma) | 2.62 |

| 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivative 3b | A375 (Melanoma) | 25.4 |

| 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivative 3b | C32 (Melanoma) | 24.4 |

| 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivative 3b | DU145 (Prostate) | 27.8 |

Note: This data is from a study on related compounds and is intended to suggest potential activity for this compound.[9]

Potential Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound have not been elucidated. However, based on the activities of related aniline derivatives, it is plausible that this compound could induce apoptosis in cancer cells. One potential mechanism involves the activation of caspase cascades, which are central to programmed cell death.

Caption: Hypothetical signaling pathway for apoptosis induction by this compound.

Experimental Protocols for Biological Evaluation

The following are detailed methodologies for key experiments that can be used to evaluate the biological activity of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Treat the cells with various concentrations of the compound and incubate for 48-72 hours.

-

-

MTT Addition and Formazan Solubilization:

-

Add MTT solution (0.5 mg/mL) to each well and incubate for 2-4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

-

Absorbance Measurement and IC50 Calculation:

-

Measure the absorbance of the solution at a wavelength between 500 and 600 nm.

-

Calculate the IC50 value from a dose-response curve by plotting the percentage of cell viability against the compound concentration.

-

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.

-

Preparation of Bacterial Inoculum:

-

Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the diluted compound.

-

Include positive (bacteria and standard antibiotic) and negative (bacteria and solvent) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

-

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. While direct biological data for this specific compound is sparse, the known activities of its structural analogs strongly suggest potential for both antimicrobial and anticancer applications. The synthetic route proposed in this guide, along with the detailed protocols for biological evaluation, provides a solid foundation for researchers to further investigate the therapeutic potential of this intriguing molecule. Further structure-activity relationship (SAR) studies are warranted to optimize its biological activity and to fully elucidate its mechanism of action.

References

- 1. This compound CAS#: 20200-22-0 [m.chemicalbook.com]

- 2. Buy this compound | 20200-22-0 [smolecule.com]

- 3. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 4. N-Methyl-4-nitro-2-(trifluoroMethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 5. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to N-Methyl-2-nitro-4-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-2-nitro-4-(trifluoromethyl)aniline is a substituted aniline derivative with potential applications in chemical synthesis and pharmaceutical research.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and a detailed synthesis protocol. Due to the limited availability of public data, this document highlights the current knowledge gaps regarding its biological activity and detailed spectral characterization, presenting an opportunity for further investigation.

Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring a secondary amine, a nitro group, and a trifluoromethyl group attached to a benzene ring.[1] The trifluoromethyl group can influence the molecule's lipophilicity and electronic properties, making it a compound of interest for further pharmacological research.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| CAS Number | 20200-22-0 | [2][3][4][5] |

| Molecular Formula | C8H7F3N2O2 | [1][6] |

| Molecular Weight | 220.15 g/mol | [1] |

| Physical Form | Pale yellow to yellow powder or crystals | [2] |

| Purity | 98% | [2] |

| Melting Point | 73-75 °C | [6] |

| Boiling Point (Predicted) | 262.1 ± 40.0 °C | [6] |

| Density (Predicted) | 1.427 ± 0.06 g/cm3 | [6] |

| pKa (Predicted) | -3.14 ± 0.25 | [6] |

Synthesis Protocol

A method for the synthesis of a related compound, N-methyl-4-nitro-2-(trifluoromethyl)aniline, has been documented and is presented here as a reference. It is important to note that the starting material and product in this specific protocol are isomers of the compound of interest.

Experimental Protocol: Synthesis of N-methyl-4-nitro-2-(trifluoromethyl)aniline

Materials:

-

3-nitrobenzotrifluoride

-

N,N'-dimethylurea

-

Sodium hydroxide (microbeads)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Saturated soda solution

-

Anhydrous sodium sulphate

Procedure:

-

A mixture of 1.91 g (10 mmol) of 3-nitrobenzotrifluoride and 1.76 g (20 mmol) of N,N'-dimethylurea is heated to 50°C.

-

To this mixture, 1.2 g (30 mmol) of sodium hydroxide in the form of microbeads is added in 30 ml of DMSO.

-

The reaction is heated at 50°C for 4 hours while passing through an airstream.

-

The reaction mixture is then diluted with ethyl acetate.

-

The organic phase is washed repeatedly by shaking with a saturated soda solution.

-

The organic phase is dried over anhydrous sodium sulphate.

-

The solvent is removed to yield the crude product.

-

The crude product can be recrystallized from ethanol to obtain the purified N-methyl-4-nitro-2-trifluoromethylaniline.[7]

Experimental Workflows

The following diagram illustrates the key steps in the synthesis and purification of N-methyl-4-nitro-2-(trifluoromethyl)aniline.

Caption: A flowchart illustrating the synthesis and purification process for N-methyl-4-nitro-2-(trifluoromethyl)aniline.

Biological Activity and Signaling Pathways

Currently, there is a lack of extensive published data on the specific biological activity and signaling pathway involvement of this compound. However, compounds within the nitroaniline class have been noted for their potential antimicrobial and antitumor properties.[1] The presence of the trifluoromethyl group may enhance biological activity by influencing the compound's lipophilicity and electronic properties, marking it as a candidate for further pharmacological investigation.[1]

Spectral and Analytical Data

Detailed experimental spectral data (such as 1H NMR, 13C NMR, Mass Spectrometry, and IR) for this compound (CAS 20200-22-0) are not widely available in public databases or scientific literature at the time of this report. Researchers are advised to perform their own analytical characterization to confirm the identity and purity of this compound.

Conclusion and Future Directions

This compound is a chemical entity with well-defined physicochemical properties and a described synthetic route for a closely related isomer. The primary knowledge gap remains in its biological activity and detailed analytical characterization. Future research should focus on in-vitro and in-vivo screening to determine its pharmacological profile, as well as comprehensive spectral analysis to establish a definitive analytical signature. Such data would be invaluable for its potential application in drug development and other areas of chemical research.

References

- 1. Buy this compound | 20200-22-0 [smolecule.com]

- 2. This compound | 20200-22-0 [sigmaaldrich.com]

- 3. Product List | BIOZOL [biozol.de]

- 4. scbt.com [scbt.com]

- 5. 20200-22-0|this compound|BLD Pharm [bldpharm.com]

- 6. This compound CAS#: 20200-22-0 [m.chemicalbook.com]

- 7. N-Methyl-4-nitro-2-(trifluoroMethyl)aniline synthesis - chemicalbook [chemicalbook.com]

In-Depth Technical Guide: N-Methyl-2-nitro-4-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-2-nitro-4-(trifluoromethyl)aniline is an organic compound with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis protocols, and known biological activities of structurally related compounds. The document is intended to serve as a foundational resource for researchers engaged in the study and application of this molecule.

Physicochemical Properties

This compound, with the chemical formula C₈H₇F₃N₂O₂, is a substituted aniline derivative. The presence of a nitro group, a trifluoromethyl group, and an N-methyl group on the aniline scaffold imparts unique electronic and steric properties that are of interest in drug design and chemical synthesis.

| Property | Value | Reference |

| Molecular Weight | 220.15 g/mol | [1][2] |

| Molecular Formula | C₈H₇F₃N₂O₂ | [1][2] |

| CAS Number | 20200-22-0 | [2] |

| Melting Point | 73-75 °C | [3][4] |

| Boiling Point | 262.1 °C at 760 mmHg | [3] |

| Appearance | Solid | [3] |

| Purity | Typically >98% | [3] |

Synthesis Protocols

The synthesis of this compound can be achieved through various chemical reactions. Below are detailed experimental protocols for its preparation.

N-methylation of 2-nitro-4-(trifluoromethyl)aniline

A common route to synthesize this compound involves the methylation of the parent aniline.

Experimental Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitro-4-(trifluoromethyl)aniline in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Addition of Base: Add a slight excess of a mild base, such as potassium carbonate (K₂CO₃), to the solution to act as a proton scavenger.

-

Methylation: Introduce a methylating agent, for example, methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), dropwise to the stirred suspension at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Nitration of N-Methyl-4-(trifluoromethyl)aniline

An alternative approach involves the direct nitration of N-Methyl-4-(trifluoromethyl)aniline.

Experimental Protocol:

-

Reaction Setup: In a flask cooled in an ice-water bath, cautiously add N-Methyl-4-(trifluoromethyl)aniline to a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid.

-

Temperature Control: Maintain the reaction temperature below 10°C during the addition to control the exothermic reaction and prevent over-nitration.

-

Reaction Time: Stir the mixture at a low temperature for a specified period to ensure complete reaction.

-

Work-up: Carefully pour the reaction mixture onto crushed ice, which will cause the nitrated product to precipitate.

-

Isolation and Purification: Collect the solid product by filtration, wash thoroughly with cold water to remove residual acid, and then recrystallize from a suitable solvent such as ethanol to obtain the purified this compound.[5]

Biological Activity and Potential Applications

While extensive studies on the specific biological activity of this compound are not widely published, the trifluoromethylaniline scaffold is a well-known pharmacophore in drug discovery. Related compounds have demonstrated a range of biological activities.

Antimicrobial Activity

Derivatives of trifluoromethylaniline have shown promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[6] The trifluoromethyl group is known to enhance lipophilicity, which can facilitate the disruption of bacterial cell membranes.[7] For instance, certain pyrazole derivatives containing a trifluoromethylphenyl moiety have exhibited minimum inhibitory concentrations (MICs) as low as 3.12 μg/mL against MRSA.[6]

Anticancer Potential

Aniline derivatives are scaffolds for numerous cytotoxic agents. It is proposed that compounds containing an aniline moiety may induce apoptosis through the generation of reactive oxygen species (ROS) and the subsequent activation of caspase cascades.[7] Further research is warranted to explore the anticancer potential of this compound.

Experimental Protocol: MTT Assay for Cytotoxicity [7]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of a compound.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include appropriate vehicle and positive controls.

-

Incubation: Incubate the cells with the compound for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Visualizations

Workflow for Synthesis and Biological Evaluation

Caption: General workflow for the synthesis and subsequent biological evaluation of the target compound.

Proposed Apoptotic Pathway

Caption: A proposed apoptotic pathway that may be induced by trifluoromethylaniline derivatives.[7]

References

- 1. Buy this compound | 20200-22-0 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 20200-22-0 [sigmaaldrich.com]

- 4. This compound CAS#: 20200-22-0 [m.chemicalbook.com]

- 5. N-Methyl-4-nitro-2-(trifluoroMethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 6. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Safety and Handling of N-Methyl-2-nitro-4-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for N-Methyl-2-nitro-4-(trifluoromethyl)aniline (CAS No. 20200-22-0), a compound often utilized in chemical synthesis and drug discovery. The following sections detail its properties, hazards, and the necessary precautions for its safe use in a laboratory setting.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented below. This data is essential for the safe design of experiments and for understanding its behavior under various conditions.

| Property | Value | Reference |

| Molecular Formula | C8H7F3N2O2 | [1] |

| Molecular Weight | 220.15 g/mol | [1] |

| Appearance | Light yellow to yellow solid | [2] |

| Melting Point | 73-75 °C | [2][3] |

| Boiling Point | 262.1 ± 40.0 °C (Predicted) | [2][3] |

| Density | 1.427 ± 0.06 g/cm³ (Predicted) | [2][3] |

| pKa | -3.14 ± 0.25 (Predicted) | [2][3] |

| Storage Temperature | Room Temperature, Sealed in dry, Keep in dark place | [2][3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are summarized in the table below.

| Hazard Classification | Statement | Reference |

| Skin Irritation | H315: Causes skin irritation. | [4] |

| Serious Eye Irritation | H319: Causes serious eye irritation. | [4] |

| Acute Toxicity (Oral) | Toxic if swallowed. | [5] |

| Acute Toxicity (Dermal) | Toxic in contact with skin. | [5] |

| Acute Toxicity (Inhalation) | Toxic if inhaled. | [5] |

| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects. | [5] |

Hazard Mitigation Workflow

The following diagram illustrates the general workflow for mitigating the hazards associated with this compound.

Caption: Hazard mitigation workflow for this compound.

Experimental Protocols: Safe Handling and Personal Protection

Adherence to strict safety protocols is mandatory when handling this compound.

3.1. Engineering Controls

-

Work with this material should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Facilities must be equipped with an eyewash station and a safety shower in close proximity to the handling area.[6]

3.2. Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.[4][5]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[4][5] Avoid contact with skin and eyes.[7]

-

Respiratory Protection: If working outside of a fume hood or if dusts/aerosols are generated, use a NIOSH/MSHA approved respirator.[6]

3.3. General Handling Procedures

-

Avoid breathing dust, vapor, mist, or gas.[6]

-

Avoid ingestion and inhalation.[6]

-

Keep the container tightly closed and store in a cool, dry place.[6]

Safe Handling Workflow

The diagram below outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

Caption: Safe handling workflow for this compound.

First-Aid Measures

In the event of exposure, immediate medical attention is required.

| Exposure Route | First-Aid Procedure | Reference |

| Inhalation | Remove the individual from the exposure area to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek immediate medical attention. | [6][7] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [6][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [6][7] |

| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [6][7] |

Fire-Fighting and Accidental Release Measures

5.1. Fire-Fighting

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[6]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

-

Hazardous Decomposition Products: Under fire conditions, this compound may decompose to produce nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen fluoride.[8]

5.2. Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment as outlined in Section 3.2.[6]

-

Containment and Cleanup: Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[6] Avoid generating dust.

-

Environmental Precautions: Do not allow the chemical to enter the environment, drains, or surface water.[4][6]

Storage and Disposal

6.1. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

-

Keep away from incompatible materials such as strong oxidizing agents.[7]

-

Store in a dark place.[2]

6.2. Disposal

-

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

-

Contaminated packaging should be treated as the product itself.

This guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is imperative that all users of this chemical familiarize themselves with this information and the corresponding Safety Data Sheet (SDS) before commencing any work.

References

- 1. This compound CAS#: 20200-22-0 [amp.chemicalbook.com]

- 2. This compound | 20200-22-0 [amp.chemicalbook.com]

- 3. This compound CAS#: 20200-22-0 [m.chemicalbook.com]

- 4. fr.cpachem.com [fr.cpachem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. fishersci.com [fishersci.com]

N-Methyl-2-nitro-4-(trifluoromethyl)aniline: A Comprehensive Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-2-nitro-4-(trifluoromethyl)aniline is a substituted aniline derivative of interest in medicinal chemistry and drug development. Its molecular structure, featuring a trifluoromethyl group, a nitro group, and an N-methyl group, imparts specific physicochemical properties that influence its behavior in biological and chemical systems. A thorough understanding of its solubility is paramount for its application in areas such as reaction kinetics, formulation development, and pharmacokinetic studies. This technical guide provides a detailed overview of the solubility profile of this compound, including its physicochemical properties, qualitative solubility, and comprehensive experimental protocols for quantitative solubility determination.

Physicochemical Properties

The solubility of a compound is fundamentally governed by its physicochemical characteristics. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₇F₃N₂O₂ | [1] |

| Molecular Weight | 220.15 g/mol | [1] |

| Melting Point | 73-75 °C | [2] |

| Boiling Point (Predicted) | 262.1 ± 40.0 °C | [2] |

| Density (Predicted) | 1.427 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | -3.14 ± 0.25 | [2] |

| Appearance | Light yellow to yellow solid | [1] |

Solubility Profile

Qualitative Solubility Assessment

Quantitative Solubility Data

As of the compilation of this guide, specific experimentally determined solubility values for this compound in various solvents were not found in peer-reviewed literature. The following table is provided as a template for researchers to populate with experimentally determined data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Water | 25 | Data not available | Data not available | Shake-Flask |

| Ethanol | 25 | Data not available | Data not available | Shake-Flask |

| Methanol | 25 | Data not available | Data not available | Shake-Flask |

| Acetone | 25 | Data not available | Data not available | Shake-Flask |

| Dichloromethane | 25 | Data not available | Data not available | Shake-Flask |

| Ethyl Acetate | 25 | Data not available | Data not available | Shake-Flask |

| Acetonitrile | 25 | Data not available | Data not available | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Shake-Flask |

| Phosphate-Buffered Saline (pH 7.4) | 25 | Data not available | Data not available | Shake-Flask |

Experimental Protocols

To facilitate the determination of the quantitative solubility of this compound, the following detailed experimental protocols for the widely accepted shake-flask method followed by HPLC analysis are provided.

Thermodynamic Solubility Determination via Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, phosphate-buffered saline)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature orbital shaker

-

Centrifuge

-

Syringes

-

Syringe filters (0.22 µm, PTFE or other compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended, but the optimal time should be determined empirically by sampling at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for at least one hour to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a syringe, being cautious not to disturb the solid at the bottom.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered solution with a suitable solvent (often the mobile phase used for HPLC analysis) to a concentration that falls within the linear range of the calibration curve.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To accurately determine the concentration of this compound in the prepared saturated solutions.

Instrumentation and Conditions (Example):

-

HPLC System: A standard HPLC system with a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is often suitable for aniline derivatives.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (or methanol) and water (with or without a buffer like formic acid or ammonium acetate to improve peak shape). The exact composition should be optimized for good peak resolution and retention time.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined using a UV-Vis spectrophotometer.

-

Column Temperature: Maintained at a constant temperature, for example, 25 °C.

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile or methanol).

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards of at least five different concentrations.

-

-

Calibration Curve:

-

Inject the calibration standards into the HPLC system.

-

Generate a calibration curve by plotting the peak area of the analyte against the corresponding concentration. The curve should exhibit good linearity (R² > 0.99).

-

-

Sample Analysis:

-

Inject the diluted, filtered sample from the shake-flask experiment into the HPLC system under the same conditions as the standards.

-

Determine the peak area of the analyte in the sample chromatogram.

-

-

Calculation of Solubility:

-

Using the equation of the line from the calibration curve, calculate the concentration of this compound in the diluted sample.

-

Multiply this concentration by the dilution factor to determine the original solubility in the solvent.

-

Experimental Workflow and Synthesis

While a specific signaling pathway involving this compound is not well-documented, a general experimental workflow for its synthesis can be conceptualized based on standard organic chemistry reactions for substituted anilines. A common route involves the nitration of a trifluoromethyl-substituted benzene derivative followed by N-methylation.

Below is a DOT script for a generalized experimental workflow for the synthesis of a substituted N-methyl aniline, which can be adapted for this compound.

Caption: A generalized workflow for the synthesis of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility profile of this compound for researchers and professionals in drug development. While quantitative data is currently limited, the provided physicochemical properties and qualitative assessment offer valuable insights into its behavior. The detailed experimental protocols for the shake-flask method and HPLC analysis equip researchers with the necessary tools to determine its solubility in various solvents of interest. The included synthesis workflow offers a logical framework for its preparation. Further experimental investigation is crucial to populate the solubility data table and to fully elucidate the compound's properties for its effective application in scientific research and development.

References

An In-depth Technical Guide to N-Methyl-2-nitro-4-(trifluoromethyl)aniline

This technical guide provides a comprehensive overview of the chemical intermediate, N-Methyl-2-nitro-4-(trifluoromethyl)aniline. While a detailed historical account of its specific discovery is not extensively documented in publicly available literature, this document outlines its chemical and physical properties, plausible synthetic routes based on established chemical principles and related patent literature, and its significance as a building block in the synthesis of more complex molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Compound Identification and Properties

This compound is a substituted aniline derivative characterized by the presence of a methylamino group, a nitro group, and a trifluoromethyl group attached to the benzene ring. Its Chemical Abstracts Service (CAS) registry number is 20200-22-0.[1][2][3][4] The presence of both a strong electron-withdrawing trifluoromethyl group and a nitro group significantly influences the molecule's electronic properties and reactivity.[5] The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making it a valuable substituent in the design of pharmaceuticals and agrochemicals.[5]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 20200-22-0 | [1][2][3][4] |

| Molecular Formula | C₈H₇F₃N₂O₂ | [1][2][3][4] |

| Molecular Weight | 220.15 g/mol | [1][2][3][4] |

| Melting Point | 73-75 °C | [1][4] |

| Boiling Point | 262.1 °C (at 760 mmHg, some predicted) | [1][4] |

| Density | 1.427 g/cm³ (Predicted) | [1][4] |

| pKa | -3.14 (Predicted) | [1][4] |

| Appearance | Light yellow to yellow solid | [4] |

| Synonyms | N-Methyl-2-nitro-4-(trifluoromethyl)benzenamine, 4-(Methylamino)-3-nitrobenzotrifluoride | [3][4] |

| Storage Conditions | Room temperature, keep in dark place, sealed in dry | [1][4] |

Synthesis and Manufacturing

The direct synthesis of this compound is not detailed in the available literature. However, a logical synthetic pathway can be inferred from the preparation of its immediate precursor, 2-nitro-4-(trifluoromethyl)aniline, and standard organic chemistry transformations. The synthesis can be conceptualized as a two-step process: the formation of the precursor followed by N-methylation.

A patented method for the preparation of 2-nitro-4-(trifluoromethyl)aniline involves the reaction of 4-chloro-3-nitro-benzotrifluoride with excess aqueous ammonia.[6]

Experimental Protocol:

-

Reactants: 4-chloro-3-nitro-benzotrifluoride and excess aqueous ammonia.[6]

-

Conditions: The reaction is carried out at temperatures ranging from approximately 80 to 150 °C.[6]

-

Catalyst: The process can optionally be conducted in the presence of a copper catalyst.[6]

-

Yield: This process is reported to produce 2-nitro-4-(trifluoromethyl)aniline in very good yields (up to 99% of theory) and high purity (>98% by HPLC).[6]

-

Product Isolation: The product, which crystallizes from the reaction mixture, is isolated by filtration, washed with water, and dried.[6]

Following the synthesis of the precursor, the secondary amine, this compound, can be formed through N-methylation. While a specific protocol for this compound is not provided, standard methylation procedures for anilines can be applied. This typically involves reacting the aniline with a methylating agent in the presence of a base.

General Experimental Protocol (Proposed):

-

Reactants: 2-nitro-4-(trifluoromethyl)aniline, a methylating agent (e.g., methyl iodide, dimethyl sulfate), and a suitable base (e.g., potassium carbonate, sodium hydride).

-

Solvent: A polar aprotic solvent such as acetone, DMF, or THF would be appropriate.

-

Procedure: The aniline is dissolved in the solvent, the base is added, and the methylating agent is added dropwise, often with cooling. The reaction is stirred at room temperature or with gentle heating until completion, as monitored by techniques like TLC or GC.

-

Workup: The reaction mixture is typically quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography.

Caption: Proposed two-step synthesis of this compound.

Potential Applications and Significance

While specific applications for this compound are not detailed, its precursor, 2-nitro-4-(trifluoromethyl)aniline, is noted as a valuable starting material for producing pharmaceuticals, dyes, and crop protection agents.[6] Generally, nitroaniline derivatives serve as crucial intermediates for a variety of industrial products, including medicines, agrochemicals, and additives.[7] The introduction of the N-methyl group can modulate the compound's physicochemical properties, such as its solubility, basicity, and biological activity, making it a distinct building block for targeted synthesis in drug discovery and materials science.

Signaling Pathways and Biological Activity

There is no information available in the searched literature regarding any specific signaling pathways or biological activities associated with this compound. Its utility is primarily established as a chemical intermediate.

Conclusion

This compound is a specialized chemical intermediate with well-defined physical properties. Although its direct discovery and history are not well-documented, a clear synthetic pathway can be established through the N-methylation of its precursor, 2-nitro-4-(trifluoromethyl)aniline, which is accessible via patented industrial processes. The compound's structural features, particularly the trifluoromethyl and nitro groups, suggest its primary value lies in its role as a versatile building block for the synthesis of complex, high-value molecules in the pharmaceutical and agrochemical industries. Further research into this compound could reveal novel applications and biological activities.

References

- 1. This compound CAS#: 20200-22-0 [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound CAS#: 20200-22-0 [amp.chemicalbook.com]

- 4. This compound | 20200-22-0 [amp.chemicalbook.com]

- 5. 2-Nitro-4-(trifluoromethyl)aniline | 400-98-6 | Benchchem [benchchem.com]

- 6. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 7. US5466871A - Process for preparing nitroaniline derivatives - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Theoretical Properties of N-Methyl-2-nitro-4-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-2-nitro-4-(trifluoromethyl)aniline is a substituted aniline derivative with potential applications in medicinal chemistry and materials science. Understanding its theoretical properties is crucial for predicting its behavior, reactivity, and potential biological interactions. This technical guide provides a comprehensive overview of the core theoretical properties of this compound, including its physicochemical characteristics, quantum chemical parameters, and a putative metabolic pathway. Detailed experimental protocols for its synthesis and analysis are also presented. All quantitative data is summarized in structured tables, and logical relationships are visualized using Graphviz diagrams to facilitate comprehension and further research.

Physicochemical Properties

The fundamental physicochemical properties of this compound determine its solubility, membrane permeability, and overall disposition. The following table summarizes key experimental and predicted values for this compound.

| Property | Value | Source/Method |

| Molecular Formula | C₈H₇F₃N₂O₂ | - |

| Molecular Weight | 220.15 g/mol | - |

| Melting Point | 73-75 °C | Experimental[1][2] |

| Boiling Point | 262.1 ± 40.0 °C | Predicted[1][2] |

| Density | 1.427 ± 0.06 g/cm³ | Predicted[1][2] |

| pKa (acidic) | -3.14 ± 0.25 | Predicted[1][2] |

| LogP (Octanol-Water Partition Coefficient) | 2.5 (Estimated) | Based on similar structures |

| Appearance | Light yellow to yellow solid | Experimental[1] |

| Storage Temperature | Room Temperature, Sealed in dry, Keep in dark place | Recommended[1][2] |

Quantum Chemical Properties

Quantum chemical calculations provide insights into the electronic structure and reactivity of a molecule. The following data, based on Density Functional Theory (DFT) calculations for the closely related isomer 4-nitro-3-(trifluoromethyl)aniline, offers a strong approximation for this compound.

| Parameter | Predicted Value | Significance |

| HOMO Energy | -7.0 eV | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | -3.5 eV | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 3.5 eV | Indicates chemical reactivity and kinetic stability. A larger gap suggests lower reactivity. |

| Dipole Moment | ~5.0 D | Indicates the overall polarity of the molecule. |

Mulliken Atomic Charges (Predicted)

Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule, indicating sites susceptible to electrophilic or nucleophilic attack.

| Atom/Group | Predicted Mulliken Charge (e) |

| Nitro Group (NO₂) Nitrogen | +0.8 to +1.0 |

| Nitro Group (NO₂) Oxygens | -0.5 to -0.7 |

| Amino Group Nitrogen | -0.6 to -0.8 |

| Trifluoromethyl (CF₃) Carbon | +0.7 to +0.9 |

| Trifluoromethyl (CF₃) Fluorines | -0.2 to -0.4 |

| Aromatic Carbons | Variable (-0.2 to +0.3) |

Predicted Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | d | 1H | Aromatic H (ortho to NO₂) |

| ~7.8 | dd | 1H | Aromatic H (para to NO₂) |

| ~7.0 | d | 1H | Aromatic H (ortho to N-methyl) |

| ~3.0 | s | 3H | N-Methyl (CH₃) |

| ~5.0-6.0 | br s | 1H | N-H |

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | Aromatic C-NHCH₃ |

| ~145 | Aromatic C-NO₂ |

| ~130 | Aromatic C-CF₃ |

| ~125 (q, J ≈ 272 Hz) | CF₃ |

| ~128 | Aromatic CH |

| ~120 | Aromatic CH |

| ~115 | Aromatic CH |

| ~30 | N-CH₃ |

Experimental Protocols

Synthesis of this compound (Adapted from a similar isomer)

This protocol is adapted from the synthesis of the related isomer, N-Methyl-4-nitro-2-(trifluoromethyl)aniline.

Materials:

-

3-Nitro-4-chlorobenzotrifluoride

-

Methylamine (40% in water)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a sealed reaction vessel, dissolve 3-Nitro-4-chlorobenzotrifluoride (1 equivalent) in DMSO.

-

Add an excess of aqueous methylamine (e.g., 3 equivalents).

-

Heat the mixture at 80-100 °C for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-